molecular formula C4H6N4 B184050 2-Hydrazinopyrimidine CAS No. 7504-94-1

2-Hydrazinopyrimidine

Cat. No.: B184050
CAS No.: 7504-94-1
M. Wt: 110.12 g/mol
InChI Key: QDGHXQFTWKRQTG-UHFFFAOYSA-N
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Description

2-Hydrazinopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404821. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Hydrazinopyrimidine is primarily used in the field of proteomics research . It has been found to be particularly effective in the derivatization of oligosaccharides . Oligosaccharides are complex carbohydrates that play key roles in various biological processes, including cell-cell recognition and interaction, immune response, and pathogen-host interaction .

Mode of Action

The compound interacts with its targets through a process known as derivatization. This involves the introduction of an easily ionized and/or hydrophobic tag to the reducing ends of oligosaccharides . The presence of an electron-withdrawing N-heterocycle in this compound allows it to quantitatively derivatize oligosaccharides within 15 minutes and selectively facilitate their ionization .

Biochemical Pathways

The derivatization of oligosaccharides by this compound enhances the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) intensities of oligosaccharides . This enhancement facilitates the structural elucidation of oligosaccharides, thereby aiding in the understanding of their functions in biological pathways and disease progression .

Pharmacokinetics

Its ability to rapidly and quantitatively derivatize oligosaccharides suggests that it may have favorable bioavailability .

Result of Action

The derivatization of oligosaccharides by this compound results in a significant increase in MALDI intensities for all tested neutral and sialylated oligosaccharides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s derivatization process is facilitated by the presence of an electron-withdrawing N-heterocycle . Additionally, the compound acts as a co-matrix to enhance the MALDI signal of oligosaccharides, thereby avoiding the need for tedious enrichment and purification processes prior to MALDI analysis .

Properties

IUPAC Name

pyrimidin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHXQFTWKRQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323773
Record name 2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7504-94-1
Record name 7504-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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